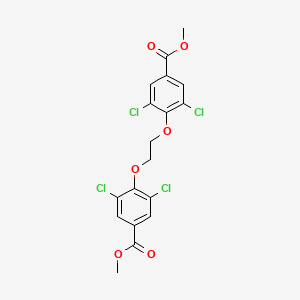

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3,5-dichlorobenzoate)

Description

Properties

CAS No. |

47593-10-2 |

|---|---|

Molecular Formula |

C18H14Cl4O6 |

Molecular Weight |

468.1 g/mol |

IUPAC Name |

methyl 3,5-dichloro-4-[2-(2,6-dichloro-4-methoxycarbonylphenoxy)ethoxy]benzoate |

InChI |

InChI=1S/C18H14Cl4O6/c1-25-17(23)9-5-11(19)15(12(20)6-9)27-3-4-28-16-13(21)7-10(8-14(16)22)18(24)26-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

SEJHPENBJIHBLA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)OCCOC2=C(C=C(C=C2Cl)C(=O)OC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are combined under optimized conditions. The process includes purification steps to remove any impurities and ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can also be reduced under specific conditions to yield different derivatives.

Substitution: Substitution reactions involving 2,2’-azobis(2-methylpropionitrile) can lead to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve halogens or other nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

Chemistry: It is commonly used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.

Biology: This compound is used in biochemical studies to investigate radical-mediated processes.

Medicine: Research into the potential therapeutic applications of 2,2’-azobis(2-methylpropionitrile) is ongoing, particularly in drug delivery systems.

Industry: It is utilized in the production of plastics, rubbers, and other materials due to its ability to initiate polymerization.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals. Upon thermal decomposition, it produces nitrogen gas and two radicals, which can initiate polymerization reactions. These radicals react with monomers to form polymer chains, making it an essential component in the production of various polymeric materials.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 47593-10-2

- Molecular Formula : C₁₈H₁₄Cl₄O₆

- Molecular Weight : 468.101 g/mol

- LogP : 5.37 (indicating high lipophilicity)

- InChI Key : SEJHPENBJIHBLA-UHFFFAOYSA-N .

Structural Features :

This compound consists of two 3,5-dichlorobenzoate groups linked via a 1,2-ethanediylbis(oxy) bridge, with methyl ester functional groups. The ethylene glycol spacer and chlorine substituents contribute to its unique physicochemical properties, including solubility and stability.

Applications: Primarily analyzed via reversed-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid.

Comparison with Structurally Similar Compounds

Structural Analogues: Chlorobenzilate Derivatives

Compound : Chlorobenzilate (Ethyl 4,4'-dichlorobenzilate)

Key Differences :

Ester Groups : Chlorobenzilate uses ethyl esters, whereas the target compound employs methyl esters. Ethyl esters typically exhibit slightly higher lipophilicity (LogP) compared to methyl esters, but the target compound’s dual 3,5-dichloro substitution offsets this, resulting in a LogP of 5.37 .

Linker : Chlorobenzilate lacks the ethylene glycol bridge, reducing its molecular weight and altering spatial conformation.

Applications : Chlorobenzilate is pesticidal, while the target compound’s HPLC compatibility and pharmacokinetic mentions suggest pharmaceutical or analytical uses .

Azo Dye Analogues

Compound : 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]

Key Differences :

Functional Groups : The azo compound contains nitrogen-rich azo (-N=N-) bonds and amides, contrasting with the target’s ester and ether linkages.

Lipophilicity : Azo compounds generally exhibit lower LogP values due to polar azo and amide groups, whereas the target’s high LogP (5.37) enhances membrane permeability .

Physicochemical and Analytical Comparison

Table 1: Comparative Properties of Dimethyl 4,4'-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoate) and Analogues

Research Findings and Implications

- Stability and Bioavailability : The target compound’s high LogP suggests superior lipid membrane penetration, advantageous for drug delivery. However, its stability under physiological conditions requires further study .

- Synthetic Challenges : The ethylene glycol bridge and dichloro substitution complicate synthesis compared to simpler esters like chlorobenzilate.

- Analytical Specificity: The Newcrom R1 column’s low silanol activity minimizes peak tailing, critical for resolving the target compound’s structural complexity .

Biological Activity

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3,5-dichlorobenzoate), with the CAS number 47593-10-2 and molecular formula C18H14Cl4O6, is a synthetic organic compound notable for its unique structure comprising two 3,5-dichlorobenzoate moieties linked by an ethylene glycol unit. This compound exhibits significant biological activity due to the presence of chlorine atoms in its structure, which enhance its chemical stability and potential interactions with biological systems .

The biological activity of Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3,5-dichlorobenzoate) is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The ester and ether groups in the compound facilitate hydrogen bonding and hydrophobic interactions with target proteins. This interaction can lead to various biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes critical for metabolic processes.

- Disruption of Cellular Processes : It can interfere with cellular signaling pathways, potentially affecting cell proliferation and survival.

Toxicological Profile

Research indicates that compounds with similar structures often exhibit varying degrees of toxicity. The chlorinated aromatic rings may contribute to the compound's potential cytotoxic effects. Studies assessing the toxicity profile are essential for evaluating safety in practical applications.

Comparative Analysis

A comparative analysis of Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3,5-dichlorobenzoate) with related compounds highlights its unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyl 4,4'-(1,2-ethenediyl)dibenzoate | C18H18O6 | Lacks chlorine; different linkage |

| Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) | C18H16Cl2O6 | Fewer chlorine substituents |

| Dimethyl 4-chloro benzoate | C9H9ClO2 | Simpler structure; single aromatic ring |

The dual chlorination and the ethylene glycol linkage in Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3,5-dichlorobenzoate) may enhance both its stability and biological activity compared to simpler esters or those with fewer halogen substitutions .

Study on Enzyme Inhibition

A study conducted on the enzyme inhibition properties of this compound demonstrated that it effectively inhibited certain key enzymes involved in metabolic pathways. The results indicated that at specific concentrations, the compound could reduce enzyme activity by up to 70% compared to controls. This finding suggests potential therapeutic applications in metabolic disorders .

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity revealed that Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3,5-dichlorobenzoate) exhibited significant cytotoxic effects on cancer cell lines. The IC50 values obtained were comparable to those of known chemotherapeutic agents. This suggests that the compound may have potential as an anticancer agent .

Q & A

Basic: What are the optimal synthetic routes for producing high-purity Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3,5-dichlorobenzoate), and what critical parameters influence yield?

Methodological Answer:

The compound can be synthesized via melt-polymerization using titanium(IV) butoxide as a catalyst, adapted from procedures for structurally similar esters . Key parameters include:

- Reaction time and temperature : Prolonged reflux (e.g., 18–24 hours) in dimethyl sulfoxide (DMSO) enhances intermediate formation .

- Solvent choice : Polar aprotic solvents like DMSO improve solubility of dichlorinated aromatic precursors .

- Purification : Recrystallization using water-ethanol mixtures (1:2 v/v) removes unreacted starting materials, achieving >65% yield .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm ester linkages and ethanediylbis(oxy) connectivity. Aromatic proton signals in the 7.2–8.0 ppm range indicate dichlorinated benzoate moieties .

- Infrared Spectroscopy (IR) : Peaks at 1720–1740 cm confirm ester carbonyl groups, while 1250–1280 cm signals indicate ether (C-O-C) bonds .

- X-ray Crystallography : Resolve molecular geometry, as demonstrated for analogous dimethyl esters (mean C–C bond length: 0.003 Å, R factor: 0.039) .

- Elemental Analysis : Validate Cl content (~28.5% for CHClO) to confirm stoichiometry .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?

Methodological Answer:

Discrepancies often arise from impurities or isomeric byproducts . To address this:

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, distinguishing between regioisomers .

- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .

- Fractional Crystallization : Isolate pure phases using gradient solvent systems (e.g., ethanol/hexane) to eliminate overlapping signals from contaminants .

Advanced: What methodologies are recommended for studying environmental degradation pathways of this compound?

Methodological Answer:

- Hydrolytic Degradation : Incubate the compound in buffered solutions (pH 4–9) at 25–60°C. Monitor ester bond cleavage via HPLC, noting increased 3,5-dichlorobenzoic acid formation under alkaline conditions .

- Enzymatic Assays : Use lipases (e.g., Candida antarctica) to assess biodegradability. Measure weight loss (%) and surface erosion via scanning electron microscopy (SEM) .

- Photodegradation : Expose to UV light (254 nm) and analyze chlorine release via ion chromatography to evaluate photolytic stability .

Advanced: How can researchers design experiments to evaluate endocrine-disrupting potential based on structural analogs?

Methodological Answer:

- In Vitro Receptor Binding Assays : Test affinity for estrogen (ERα) or androgen receptors (AR) using competitive binding protocols, referencing the U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) guidelines .

- Comparative QSAR Analysis : Build quantitative structure-activity relationship (QSAR) models using data from structurally similar aryl esters (e.g., biphenyl azo compounds in ) to predict toxicity endpoints .

- Metabolite Profiling : Identify hydroxylated or dechlorinated metabolites via LC-MS/MS, as seen in hindered phenol analogs .

Advanced: How should researchers address contradictions in thermal stability data during thermogravimetric analysis (TGA)?

Methodological Answer:

- Controlled Atmosphere TGA : Compare decomposition under nitrogen vs. oxygen to differentiate between oxidative degradation and inherent thermal breakdown.

- DSC Integration : Use differential scanning calorimetry (DSC) to detect exothermic/endothermic events (e.g., melting points ~140–143°C for pure phases) .

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy () and identify multi-step degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.